3-methyl-1-(thiophene-2-carbonyl)piperazine
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Overview
Description
3-methyl-1-(thiophene-2-carbonyl)piperazine is an organic compound that features a piperazine ring substituted with a thiophene-2-carbonyl group and a methyl group
Mechanism of Action
Target of Action
The primary target of 3-methyl-1-(thiophene-2-carbonyl)piperazine is acetylcholinesterase (AChE) . AChE is an enzyme that belongs to the cholinesterase family. Its main biological function is to terminate impulse transmission at cholinergic synapses by catalyzing the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing its availability and enhancing cholinergic transmission .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway. By inhibiting AChE, it increases acetylcholine levels, which can enhance neurotransmission at cholinergic synapses
Result of Action
The inhibition of AChE by this compound can lead to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . This can have various effects at the molecular and cellular levels, potentially influencing cognitive function and other processes mediated by cholinergic neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(thiophene-2-carbonyl)piperazine typically involves the acylation of 3-methylpiperazine with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The process would also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(thiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-methyl-1-(thiophene-2-hydroxymethyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-1-(thiophene-2-carbonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-(furan-2-carbonyl)piperazine: Similar structure but with a furan ring instead of a thiophene ring.
3-methyl-1-(pyridine-2-carbonyl)piperazine: Contains a pyridine ring instead of a thiophene ring.
3-methyl-1-(benzoyl)piperazine: Features a benzene ring instead of a thiophene ring.
Uniqueness
3-methyl-1-(thiophene-2-carbonyl)piperazine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. The sulfur atom in the thiophene ring can engage in unique interactions, making this compound particularly interesting for applications in medicinal chemistry and material science.
Properties
CAS No. |
1240574-15-5 |
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Molecular Formula |
C10H14N2OS |
Molecular Weight |
210.3 |
Purity |
95 |
Origin of Product |
United States |
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